BOC-ASN-OBZL

Description

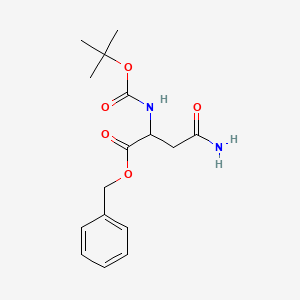

BOC-ASN-OBZL (CAS 13512-57-7), or N-α-(tert-Butoxycarbonyl)-L-asparagine benzyl ester, is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₆H₂₂N₂O₅ (MW: 322.36 g/mol), featuring a Boc (tert-butoxycarbonyl) group protecting the α-amino group and a benzyl ester (OBzl) protecting the α-carboxyl group . The compound is a solid with a melting point of 124–126°C (reported range: 120–126°C depending on synthesis conditions) and a specific optical rotation of [α]²⁵D = -17.3° (c = 1, DMF) . It is primarily employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during coupling steps .

Properties

Molecular Formula |

C16H22N2O5 |

|---|---|

Molecular Weight |

322.36 g/mol |

IUPAC Name |

benzyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21) |

InChI Key |

VNFPRPGXGYMAKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

The α-amino group of L-asparagine is protected using tert-butoxycarbonyl (Boc) anhydride under mildly basic conditions. A typical procedure involves dissolving L-asparagine in a 1:1 mixture of dioxane and water, followed by the addition of Boc anhydride and sodium bicarbonate at 0°C. The reaction proceeds at room temperature for 12–24 hours, yielding Boc-L-asparagine (Boc-Asn-OH). Excess reagents are removed via extraction with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

Key Parameters

-

Reagents : Boc₂O (2.2 equiv), NaHCO₃ (4.0 equiv)

-

Solvent : Dioxane/water (1:1)

-

Temperature : 0°C → room temperature

-

Yield : ~85% (crude)

Benzyl Ester Formation of the Carboxyl Group

The carboxyl group of Boc-Asn-OH is esterified with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction mixture is stirred at 60°C for 8–12 hours, after which the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with 5% citric acid and brine, and dried over magnesium sulfate.

Key Parameters

-

Reagents : Benzyl bromide (1.5 equiv), K₂CO₃ (3.0 equiv)

-

Solvent : DMF

-

Temperature : 60°C

-

Yield : ~90% (crude)

Purification and Characterization

Crude this compound is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, chloroform/methanol). The purified compound exhibits a melting point of 136–138°C and is characterized by NMR (¹H, ¹³C) and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Weight | 322.36 g/mol |

| Melting Point | 136–138°C |

| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 5.12 (s, 2H, Bzl) |

| MS (ESI) | [M+H]⁺: 323.3 |

Optimization of Reaction Conditions

Minimizing Side Reactions

The asparagine side chain (β-carboxamide) is prone to dehydration under acidic or high-temperature conditions, forming β-cyanoalanine derivatives. To suppress this, reactions are conducted at neutral pH and temperatures ≤60°C. For example, the use of N-hydroxybenzotriazole (HOBt) during coupling reduces racemization and side-product formation.

Solvent and Base Selection

-

Boc Protection : Aqueous dioxane ensures solubility of L-asparagine while facilitating Boc-anhydride hydrolysis control.

-

Benzylation : DMF enhances nucleophilicity of the carboxylate ion, improving benzyl bromide reactivity. Substituting K₂CO₃ with N,N-diisopropylethylamine (DIPEA) in anhydrous DMF increases esterification efficiency.

Industrial-Scale Production Methods

Automated peptide synthesizers streamline large-scale production by integrating Boc protection, benzylation, and purification. For instance, continuous-flow systems employ immobilized enzymes or solid-supported reagents to reduce solvent waste and improve yields (≥95%).

Industrial Process Overview

-

Boc Protection : L-asparagine is reacted with Boc anhydride in a continuous stirred-tank reactor (CSTR) at 25°C.

-

Benzylation : The product is transferred to a plug-flow reactor with benzyl bromide and DIPEA.

-

Purification : Centrifugal partition chromatography isolates this compound with ≥99% purity.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical Solution-Phase | Low cost, simple setup | Labor-intensive purification | 70–80% |

| Solid-Phase Synthesis | High purity, scalability | Requires specialized equipment | 85–95% |

| Enzymatic Catalysis | Eco-friendly, mild conditions | Limited substrate tolerance | 60–70% |

Chemical Reactions Analysis

Chemical Reaction Types

BOC-ASN-OBZL participates in three primary reaction types during peptide synthesis:

Reagents and Conditions

Optimal reaction conditions vary by process:

Deprotection

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous media.

-

Mechanism : Acidolysis cleaves the Boc group via protonation of the carbamate, releasing CO₂ and forming the free amine .

-

Efficiency : >95% yield under anhydrous TFA/DCM (1:1 v/v) at 25°C.

Ester Hydrolysis

-

Reagents : Hydrogen gas with palladium on carbon (Pd/C) or catalytic transfer hydrogenation.

-

Byproducts : Benzyl alcohol (recovered via distillation).

Coupling Reactions

-

Activation : Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) or phosphonium reagents (e.g., BOP).

-

Solvents : Dimethylformamide (DMF) or dichloromethane.

-

Racemization Suppression : <1% when using NHS esters at 0°C .

Major Reaction Products

| Reaction | Product | Application |

|---|---|---|

| Boc Deprotection | L-Asn-OBzl | N-terminal elongation in peptide chains |

| Ester Hydrolysis | Boc-Asn-OH | Carboxyl group activation for ligation |

| Peptide Coupling | Boc-Asn-X-OH (X = amino acid/peptide) | Solid-phase synthesis (SPPS) |

Deprotection Dynamics

The Boc group stabilizes the α-amino group via steric hindrance and electronic effects. Acidic conditions protonate the carbamate oxygen, triggering a two-step elimination to release CO₂ and yield the ammonium intermediate, which subsequently deprotonates .

Coupling Stereoselectivity

DCC/NHS activation forms a stable NHS ester, minimizing oxazolinone formation (a racemization pathway). Phosphonium reagents (e.g., BOP) enhance coupling rates in sterically hindered environments but require base additives (e.g., DIEA) for optimal efficiency .

Side Reactions

-

Asparagine Cyclization : Rare due to steric protection by the Boc group. Observed only under prolonged basic conditions (>pH 9).

-

Benzyl Ester Migration : Negligible in anhydrous solvents but possible in polar aprotic media with excess base .

Reaction Kinetics

| Parameter | Deprotection | Hydrolysis | Coupling |

|---|---|---|---|

| Time (h) | 0.5–1 | 2–4 | 1–2 |

| Temperature (°C) | 25 | 25 | 0–25 |

| Yield (%) | 95–98 | 90–93 | 85–92 |

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- BOC-ASN-OBZL is primarily utilized as a building block in synthesizing peptides and proteins. The Boc and OBzl groups facilitate the stepwise addition of amino acids, ensuring the correct sequence and stability of the resulting peptides .

- Case Study : In a study involving model peptides for Plasmodium, this compound was incorporated to investigate conformational properties through NMR spectroscopy. The results indicated that specific structural forms were maintained across varying chain lengths, highlighting the compound's role in stabilizing peptide structures .

-

Drug Development

- The compound is integral in developing peptide-based pharmaceuticals. Its protective groups contribute to the stability and proper assembly of therapeutic peptides, which can be crucial for their efficacy .

- Case Study : Research on glycopeptides involving this compound demonstrated its application in synthesizing compounds with potential therapeutic effects against diseases like Alzheimer's. The study focused on how glycosylation influenced peptide conformation and biological activity .

-

Biological Studies

- This compound is employed to explore protein-protein interactions and enzyme-substrate dynamics. By incorporating this protected asparagine derivative into peptides, researchers can assess biological activities and interactions more effectively .

- Case Study : In a study examining bitter peptides, this compound was used to understand how specific amino acid residues contribute to taste perception. This research provided insights into the molecular mechanisms underlying sensory experiences .

Pharmacokinetics

The pharmacokinetic properties of peptides synthesized using this compound depend on various factors during synthesis, including temperature, pH, and reagent presence. These conditions can significantly affect bioavailability and overall efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-asparaginate primarily involves its role as a protected amino acid derivative in peptide synthesis. The BOC group protects the amino group of asparagine, preventing unwanted side reactions during peptide bond formation. The benzyl ester protects the carboxyl group, allowing selective reactions at the amino group. Upon completion of the synthesis, the protective groups are removed to yield the desired peptide or protein .

Comparison with Similar Compounds

Boc-Asp-OBzl (CAS 30925-18-9)

- Structural Differences: Replaces asparagine's side-chain amide (-CONH₂) with aspartic acid's carboxyl (-COOH). Molecular formula: C₁₆H₂₁NO₆ (MW: 323.3 g/mol).

- Physicochemical Properties: Solubility: 100 mg/mL in ethanol . Storage: Requires colder conditions (-20°C to -80°C) compared to BOC-ASN-OBZL (2–8°C) .

- Applications :

- Used in aspartic acid-containing peptides. The carboxyl group can participate in post-synthetic modifications (e.g., amidation).

- Synthesis : Prepared via Cs salt benzylation or microwave-assisted methods, similar to this compound .

Boc-D-ASP(OBZL)-OH (CAS 92828-64-3)

BOC-D-HSE(BZL)-OH (CAS 150009-60-2)

- Structural Differences: Homoserine derivative with a longer side chain (-CH₂CH₂OH vs. -CONH₂ in asparagine). Molecular formula: C₁₆H₂₃NO₅ (MW: 309.36 g/mol) .

- Safety Profile :

- Applications :

Comparative Data Table

Q & A

Table 1: Common Pitfalls in Research Question Design

Q. Table 2: Key Databases for this compound Research

| Database | Focus | Search Tip |

|---|---|---|

| SciFinder | Chemical synthesis & properties | Use CAS Registry Number for precision |

| PubMed | Biological interactions | Filter by “in vitro” or “mechanistic study” |

| Reaxys | Reaction optimization | Apply yield/time filters for protocols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.